molecular formula C16H13Br2ClN2O3 B12006018 2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12006018
M. Wt: 476.5 g/mol
InChI Key: NMCPXGNJXNGHHF-DNTJNYDQSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenoxy group and a dibromo-methoxyphenyl group connected through an acetohydrazide linkage, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 3,5-dibromo-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Shares the chlorophenoxy group but differs in the rest of the structure.

    4-((E)-{[2-(3-chlorophenoxy)propionyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate: Similar hydrazone linkage but with different substituents.

Uniqueness

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and dibromo-methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Br2ClN2O3

Molecular Weight

476.5 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-16-13(17)5-10(6-14(16)18)8-20-21-15(22)9-24-12-4-2-3-11(19)7-12/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

NMCPXGNJXNGHHF-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=NNC(=O)COC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

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